molecular formula C9H13ClN2 B6284725 3-(1-aminocyclopropyl)aniline hydrochloride CAS No. 1266212-00-3

3-(1-aminocyclopropyl)aniline hydrochloride

Cat. No.: B6284725
CAS No.: 1266212-00-3
M. Wt: 184.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-aminocyclopropyl)aniline hydrochloride is an organic compound that features a cyclopropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with cyclopropylamine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification by recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminocyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-aminocyclopropyl)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-aminocyclopropyl)aniline hydrochloride is unique due to the presence of both the cyclopropyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its simpler analogs .

Properties

CAS No.

1266212-00-3

Molecular Formula

C9H13ClN2

Molecular Weight

184.7

Purity

91

Origin of Product

United States

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